molecular formula C26H29ClF7N5O2 B1662624 Unii-E4C3xgz4U7 CAS No. 188923-01-5

Unii-E4C3xgz4U7

Cat. No.: B1662624
CAS No.: 188923-01-5
M. Wt: 612.0 g/mol
InChI Key: VZBKOBSSEVXFNF-QIRDZIKRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L 760735 involves multiple steps, including the formation of a triazole ring and the incorporation of various functional groups such as trifluoromethyl and fluorophenyl groups . The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.

Industrial Production Methods

Industrial production methods for L 760735 are not widely available in the public domain. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L 760735 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving L 760735 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions .

Properties

IUPAC Name

1-[5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-triazol-4-yl]-N,N-dimethylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28F7N5O2.ClH/c1-15(17-10-18(25(28,29)30)12-19(11-17)26(31,32)33)40-24-23(16-4-6-20(27)7-5-16)38(8-9-39-24)14-22-21(13-37(2)3)34-36-35-22;/h4-7,10-12,15,23-24H,8-9,13-14H2,1-3H3,(H,34,35,36);1H/t15-,23+,24-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKOBSSEVXFNF-QIRDZIKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](N(CCO2)CC3=NNN=C3CN(C)C)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29ClF7N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430977
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188923-01-5
Record name L-760735F hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188923015
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)4-(5-(dimethyl-amino)methyl-1,2,3-triazol-4-yl)methyl-3-(S)-(4-fluorophenyl)morpholine HCl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-760735F HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4C3XGZ4U7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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